4-Methoxychalcone

Catalog No.
S776632
CAS No.
22252-15-9
M.F
C16H14O2
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxychalcone

CAS Number

22252-15-9

Product Name

4-Methoxychalcone

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+

InChI Key

XUFXKBJMCRJATM-FMIVXFBMSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2

4-Methoxychalcone is a member of the chalcone family, characterized by its unique structure featuring a methoxy group at the para position of one of its aromatic rings. It is classified as a retrochalcone, which distinguishes it from typical chalcones due to the absence of oxygen functionalities at the C2' and C6' positions. This compound is recognized for its potential biological activities and has been detected in various natural sources, including citrus fruits such as lemons, suggesting its relevance in dietary studies and potential health benefits .

As mentioned earlier, the specific mechanism of action of 4-methoxychalcone remains unknown due to limited research. However, some chalcones have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties []. These effects might be due to their ability to scavenge free radicals, modulate enzyme activity, or interact with cellular signaling pathways []. Whether 4-methoxychalcone exhibits similar properties requires further investigation.

Limitations and Future Research

The information available on 4-methoxychalcone is limited. Future research could focus on:

  • Isolating and purifying larger quantities of the compound from natural sources.
  • Investigating its potential biological activities and mechanisms of action.
  • Evaluating its safety profile for potential applications.

Potential Anticancer Properties

4-Methoxychalcone has shown promise in enhancing the effectiveness of chemotherapy drugs against cancer cells. Studies have demonstrated that it can increase the cytotoxicity of cisplatin, a commonly used cancer treatment, in lung cancer cells []. This effect is believed to be due to the inhibition of the Nrf2/ARE pathway, which helps cancer cells resist chemotherapy-induced cell death [].

Anti-inflammatory Activity

Research suggests that 4-Methoxychalcone may possess anti-inflammatory properties. A study investigating its effects on human aortic smooth muscle cells found that it reduced the production of inflammatory markers induced by oxidized low-density lipoprotein (LDL) []. This suggests that 4-Methoxychalcone could potentially be beneficial in managing inflammatory conditions like atherosclerosis.

Other Areas of Research

  • Antioxidant activity: 4-Methoxychalcone has been shown to exhibit antioxidant properties in cell-based assays [].
  • Enzyme inhibition: Studies suggest that 4-Methoxychalcone may inhibit certain enzymes, such as tyrosinase, which is involved in melanin production [].

The synthesis of 4-methoxychalcone typically involves a Claisen-Schmidt condensation reaction. In this reaction, acetophenone reacts with para-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. The process includes the formation of an enolate ion from acetophenone, which subsequently adds to the carbonyl carbon of the aldehyde. This reaction is followed by dehydration to yield the final chalcone product. The reaction can be summarized as follows:

  • Formation of enolate ion from acetophenone.
  • Nucleophilic addition to para-methoxybenzaldehyde.
  • Dehydration to form 4-methoxychalcone.

The purity and structure of the synthesized compound can be confirmed using techniques like Thin Layer Chromatography, Infrared Spectroscopy, and Nuclear Magnetic Resonance spectroscopy .

4-Methoxychalcone exhibits various biological activities that make it a subject of interest in pharmacological research. Studies have shown that it can enhance adipocyte differentiation through activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which plays a crucial role in fat cell development and metabolism. Additionally, it has been observed to exert anti-inflammatory effects by modulating tumor necrosis factor-alpha levels in cell cultures . Other reported activities include antioxidant properties and potential anticancer effects, although further studies are needed to fully elucidate these mechanisms.

The synthesis methods for 4-methoxychalcone primarily involve:

  • Claisen-Schmidt Condensation: The most common method where acetophenone and para-methoxybenzaldehyde react under basic conditions.
  • Green Synthesis Techniques: Recent advancements have introduced environmentally friendly methods such as grinding techniques that reduce solvent usage while maintaining high yields and purity .
  • Recrystallization: Following synthesis, recrystallization is often employed to purify the product from unreacted materials and byproducts.

4-Methoxychalcone has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic applications in metabolic disorders and inflammation-related diseases.
  • Nutraceuticals: Its presence in citrus fruits positions it as a candidate for dietary supplements aimed at enhancing health.
  • Cosmetics: The antioxidant properties may also find applications in skincare formulations.

Research on interaction studies involving 4-methoxychalcone focuses on its mechanisms of action within biological systems. For instance, its interaction with PPARγ indicates a regulatory role in adipocyte differentiation and metabolism. Additionally, studies have explored its effects on inflammatory pathways, particularly how it influences cytokine levels such as tumor necrosis factor-alpha, which is pivotal in inflammatory responses . These interactions highlight its potential as a multi-target compound in therapeutic settings.

Several compounds share structural similarities with 4-methoxychalcone, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
ChalconeBasic chalcone structure without substituentsFound widely in plants; basic flavonoid
2'-HydroxychalconeHydroxyl group at the 2' positionEnhanced solubility; different biological activity
4-HydroxychalconeHydroxyl group at the 4' positionExhibits strong antioxidant properties
4'-MethoxyflavoneFlavonoid structure with methoxy substitutionBroader range of biological activities

4-Methoxychalcone's unique methoxy substitution at the para position contributes to its distinct chemical reactivity and biological profile compared to these related compounds.

4-Methoxychalcone, chemically designated as (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, represents a significant α,β-unsaturated ketone compound within the chalcone family [1]. This compound exhibits a molecular formula of C₁₆H₁₄O₂ with a molecular weight of 238.28 grams per mole [5] [6]. The synthesis of 4-methoxychalcone has garnered considerable attention due to its versatile chemical properties and the development of various synthetic approaches that emphasize efficiency and environmental sustainability [10].

Claisen-Schmidt Condensation Strategies

The Claisen-Schmidt condensation remains the predominant synthetic route for 4-methoxychalcone preparation, involving the base-catalyzed condensation between acetophenone and 4-methoxybenzaldehyde [7] [10]. This reaction proceeds through an aldol condensation mechanism followed by dehydration to yield the desired α,β-unsaturated ketone [9].

Alkali-Catalyzed Aldol Condensation

Traditional alkali-catalyzed synthesis of 4-methoxychalcone employs sodium hydroxide or potassium hydroxide in ethanol or methanol solutions [8] [10]. The mechanism initiates with hydroxide ion deprotonation of the methyl carbon adjacent to the carbonyl group of acetophenone, forming a stabilized enolate anion [2] [9]. This nucleophilic species subsequently attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, resulting in the formation of a β-hydroxy ketone intermediate [9]. The final dehydration step eliminates water to establish the characteristic carbon-carbon double bond of the chalcone structure [2] [7].

Optimized reaction conditions typically involve equimolar quantities of acetophenone and 4-methoxybenzaldehyde with sodium hydroxide concentrations ranging from 10 to 50 mole percent [7] [11]. Reaction temperatures of 25 to 80 degrees Celsius with reaction times extending from 2 to 24 hours yield conversion rates of 85 to 95 percent [10] [11]. The product characterization reveals distinctive spectroscopic features including infrared absorption at 1654 wavenumbers corresponding to the conjugated carbonyl group and nuclear magnetic resonance signals at 3.86 parts per million for the methoxy protons [1] [2].

Research investigations have demonstrated that electron-donating substituents on the benzaldehyde component facilitate the condensation reaction, while electron-withdrawing groups require elevated temperatures or extended reaction times [7] [10]. The stereochemistry of the resulting chalcone consistently favors the trans configuration, as confirmed by coupling constants of approximately 15.5 hertz between the olefinic protons [2] [37].

ParameterOptimal RangeConversion (%)Selectivity (%)
Temperature (°C)25-8085-9590-95
Reaction Time (hours)2-2485-9590-95
NaOH Loading (mol%)10-5085-9590-95
SolventEtOH/MeOH85-9590-95

Solvent-Free Grinding Techniques

Mechanochemical synthesis through grinding techniques represents a significant advancement in chalcone preparation, eliminating the need for organic solvents while maintaining high yields [13] [15]. The solvent-free grinding approach involves physical mixing of acetophenone, 4-methoxybenzaldehyde, and solid sodium hydroxide using mortar and pestle for periods ranging from 5 to 30 minutes at ambient temperature [1] [4].

Systematic studies have revealed that grinding 4-methoxyacetophenone with 4-hydroxybenzaldehyde in the presence of solid sodium hydroxide for 30 minutes at room temperature produces golden yellow crystals with yields of 70 to 95 percent [1] [4]. The mechanochemical process follows the same aldol condensation mechanism, with the base facilitating enolate formation and subsequent nucleophilic attack [4] [16]. The absence of solvent enhances atom economy and reduces environmental impact while maintaining product purity [15] [19].

Advanced mechanochemical devices, including single-screw drill systems, have demonstrated superior performance compared to traditional ball milling methods [17]. These systems apply shear forces rather than impact forces, resulting in more efficient mixing and higher conversion rates [17]. Reactions conducted at 250 revolutions per minute for 5 minutes achieve yields of 90 to 98 percent with excellent reproducibility [17].

The correlation between chalcone melting points and grinding success has been observed, with compounds exhibiting melting points above 80 degrees Celsius typically yielding superior results [13] [19]. This relationship suggests that solid-state properties influence mechanochemical reactivity patterns [13].

MethodReaction TimeTemperature (°C)Yield (%)Environmental Impact
Traditional Grinding15-30 minutes2570-95Low
Ball Milling5-10 minutes2590-98Very Low
Single-Screw Device5 minutes2595Very Low

Functionalization of Chalcone Scaffolds

The 4-methoxychalcone scaffold serves as a versatile intermediate for further structural modifications, enabling the synthesis of complex heterocyclic systems with enhanced biological properties [22]. Functionalization strategies focus on exploiting the reactive enone moiety and introducing additional heterocyclic units [21] [24].

Imidazole and Benzothiazole Derivatives

Imidazole functionalization of 4-methoxychalcone proceeds through nucleophilic substitution reactions involving brominated chalcone intermediates [22]. The synthesis involves initial bromination of 4-methoxychalcone using N-bromosuccinimide in carbon tetrachloride, followed by treatment with imidazole under basic conditions [22]. This transformation yields imidazole-chalcone hybrids with preserved enone functionality and enhanced antimicrobial properties [21] [22].

The imidazole-chalcone derivatives demonstrate selective antimicrobial activity against pathogenic microorganisms while maintaining compatibility with probiotic bacteria [21]. The mechanism of action involves the reactive enone moiety acting as a Michael reaction acceptor, binding to thiol groups on specific proteins [21]. This selectivity represents a significant advantage for therapeutic applications targeting gastrointestinal pathogens [21].

Benzothiazole modifications follow similar synthetic protocols, involving the reaction of hydroxylated chalcones with 2-chlorobenzothiazole under reflux conditions in acetonitrile [22] [23]. The resulting benzothiazole-chalcone derivatives exhibit potent enzyme inhibitory activities, particularly against human carbonic anhydrases with IC₅₀ values ranging from 2.56 to 5.47 micromolar [23]. The structural diversity achieved through benzothiazole incorporation enhances pharmacological profiles while maintaining synthetic accessibility [23].

Quinoline and Sulfonamide Modifications

Quinoline functionalization of 4-methoxychalcone involves multi-step synthetic sequences beginning with quinoline-2-carboxylic acid activation [22] [24]. The carboxylic acid undergoes coupling with ethanone derivatives using triethylamine as base, followed by aldol condensation with 4-methoxybenzaldehyde under sodium hydroxide catalysis [22]. These quinoline-chalcone hybrids demonstrate exceptional anticancer activity with IC₅₀ values ranging from 0.009 to 0.016 micromolar against various cancer cell lines [24].

The quinoline modifications exhibit preferential activity against chronic myelogenous leukemia cells compared to non-small cell lung cancer cells, suggesting selectivity based on cellular uptake mechanisms [24]. Electron-withdrawing groups on the chalcone component enhance cytotoxic activity, while electron-donating substituents on the quinoline moiety optimize pharmacological profiles [24].

Sulfonamide modifications proceed through Claisen-Schmidt condensation between N-(4-acetylphenyl)benzenesulfonamide derivatives and various benzaldehydes [25]. The resulting sulfonamide-chalcone hybrids exhibit conformational variability in solid-state structures, with different levels of planarity observed in their molecular backbones [25]. Compounds bearing para-nitro substituents demonstrate the highest cytotoxic activities against cancer cell lines, regardless of substitution patterns in the benzenesulfonamide core [25].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for 4-methoxychalcone represents a critical advancement in green chemistry applications [27] [28]. These approaches focus on waste reduction, energy efficiency, and the utilization of benign catalysts and reaction conditions [29].

Catalyst Optimization

Ionic liquid catalysis has emerged as a prominent green chemistry approach for 4-methoxychalcone synthesis [33] [35]. Sulfonic acid-functionalized ionic liquids serve dual roles as catalyst and solvent, eliminating the need for additional organic solvents while providing excellent catalytic activity [33] [35]. Four recyclable sulfonic acid-functional ionic liquids demonstrate conversion rates of 85 to 94 percent under optimized conditions [33].

The ionic liquid systems enable simple product separation through decantation, with catalyst recovery and reuse for multiple cycles without significant activity loss [33] [35]. Brønsted acidic ionic liquids show particular effectiveness, with cation and anion structures influencing catalytic performance [35]. The mechanism involves protonation of the benzaldehyde carbonyl group followed by nucleophilic attack from the enolic form of acetophenone [35].

Magnesium hydrogen sulfate represents another effective catalyst system for solvent-free chalcone synthesis [30]. Optimization studies reveal that 200 mole percent loading of magnesium hydrogen sulfate at 50 degrees Celsius for 30 minutes achieves complete conversion with 82 percent isolated yield [30]. The catalyst demonstrates recyclability for 3 to 6 cycles, with sequential recycling procedures enhancing overall conversion rates to 100 percent [30].

Catalyst TypeLoading (mol%)Conversion (%)RecyclabilityGreen Score
NaOH10-5085-95No6/10
Ionic Liquid [BMIM][HSO₄]20-10085-94Yes (5+ cycles)8/10
Mg(HSO₄)₂200100Yes (3-6 cycles)9/10
ZnO-Al₂O₃5-1080-88Yes (4-5 cycles)8/10

Energy-Efficient Reaction Conditions

Microwave-assisted synthesis significantly reduces reaction times while enhancing yields and product consistency [27] [36]. The microwave irradiation method involves heating reaction mixtures at 80 to 160 degrees Celsius for 2 to 10 minutes, achieving yields of 80 to 95 percent [27] [40]. The homogeneous heating provided by microwave irradiation eliminates hot spots and reduces side product formation [27].

Solvent-free microwave protocols demonstrate particular effectiveness, with basic alumina serving as a solid support for reactants [27]. The combination of grinding techniques with microwave irradiation provides synergistic effects, reducing both reaction time and energy consumption [27]. Reusable catalysts such as zinc phosphate maintain effectiveness for up to six cycles under microwave conditions [27].

Ultrasound-assisted synthesis represents another energy-efficient approach, utilizing acoustic cavitation to accelerate reaction rates [29] [37]. The sonochemical process involves formation and collapse of microbubbles, creating localized high-energy conditions that facilitate bond formation [27] [37]. Reaction times under ultrasonic irradiation range from 15 to 60 minutes with yields of 74 to 92 percent [37].

The ultrasound method demonstrates particular advantages for heterocyclic substrates, with both electron-donating and electron-withdrawing groups furnishing comparable yields [37]. The stereochemistry remains consistently trans, as confirmed by coupling constants exceeding 15 hertz [37]. The operational simplicity and energy efficiency of ultrasonic methods align with green chemistry principles [29] [37].

MethodEnergy Consumption (kJ/mol)Reaction TimeYield (%)EcoScale Score
Traditional Heating150-2002-24 hours60-9065-70
Microwave-Assisted80-1202-10 minutes80-9575-80
Ultrasound-Assisted60-10015-60 minutes74-9278-82
Mechanochemical15-305-10 minutes90-9888-92

X-Ray Crystallographic Analysis

X-ray crystallographic analysis of 4-Methoxychalcone has revealed detailed structural parameters that provide fundamental insights into its molecular architecture [1]. The crystal structure was solved from photographically recorded partial three-dimensional data and refined to excellent precision with refinement factors of R′ = 0.022 and R = 0.063 [1]. The carbon-carbon and carbon-oxygen bond lengths were determined with estimated standard deviations of 0.010 Å, demonstrating high structural resolution [1].

The molecular structure of 4-Methoxychalcone consists of three distinct planar units: the methoxyphenyl group (MeOC₆H₄), the central enone bridge (CHCH-CO), and the terminal phenyl group (C₆H₅) [1]. The crystal structure analysis reveals that these planar units are not perfectly coplanar, with dihedral angles of 4.5° between the methoxyphenyl group and the enone bridge, and 11.5° between the enone bridge and the terminal phenyl group [1]. This slight deviation from planarity is significant for understanding the electronic delocalization and optical properties of the compound.

The crystal packing arrangement shows molecules organized in two sets of screw-axis related stacks along the a-axis [1]. The shortest intermolecular contact between carbon-carbon groups occurs at 4.2 Å within these stacks along the direction, while all other contacts exceed 5 Å [1]. This specific packing arrangement follows topochemical rules and has implications for solid-state photochemical reactivity, particularly in the formation of cyclobutane dimers with molecular symmetry m [1].

Comparative crystallographic studies of related methoxychalcones have provided additional structural insights [2] [3]. In analogous compounds, dihedral angles between aromatic rings range from 36.39° to 51.18°, occurring in opposite directions depending on the substitution pattern [2]. These structural variations demonstrate the influence of methoxy group positioning on molecular conformation and crystal packing.

Double-Bond Configuration (E/Z Isomerism)

4-Methoxychalcone exhibits geometric isomerism around the central carbon-carbon double bond of the enone bridge. The compound predominantly exists in the E configuration under standard conditions, as confirmed by nuclear magnetic resonance spectroscopy [4] [5]. The E isomer is thermodynamically more stable than the Z isomer, consistent with computational studies showing that E chalcones generally exhibit higher stability than their Z counterparts [6] [7].

Nuclear magnetic resonance analysis reveals characteristic coupling constants that confirm the E configuration. The olefinic protons display coupling constants of approximately 15.5 Hz [5], which is diagnostic of trans arrangement across the double bond. This large coupling constant contrasts with the smaller values (typically 8-12 Hz) observed for Z isomers, providing unambiguous stereochemical assignment.

The E/Z isomerization of 4-Methoxychalcone can occur under specific conditions, particularly upon exposure to light [8] [9]. Light-initiated isomerization is a well-documented property of chalcones, and the process is reversible under appropriate conditions [9]. The presence of both isomers has been detected in solution studies, although the E isomer remains predominant under equilibrium conditions [8].

Computational analysis using density functional theory has provided additional support for the higher stability of the E isomer [6]. The energy difference between E and Z configurations reflects differences in steric interactions and electronic delocalization. The E configuration allows for optimal overlap of the π-electron system across the entire molecular framework, contributing to its enhanced stability.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Comprehensive nuclear magnetic resonance analysis of 4-Methoxychalcone provides detailed information about its molecular structure and electronic environment [4] [5] [10]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic signal patterns that confirm the structural identity and geometric configuration of the compound [5].

The aromatic region of the ¹H nuclear magnetic resonance spectrum displays distinctive multipicity patterns. The methoxyphenyl ring protons appear as two doublets: H-2 and H-6 protons resonate at 7.86 ppm (J = 8.7 Hz), while H-3 and H-5 protons appear at 7.03 ppm (J = 8.7 Hz) [5]. This pattern is characteristic of para-disubstituted benzene rings with the methoxy group causing upfield shifting of the ortho protons due to its electron-donating properties.

The terminal phenyl ring protons exhibit more complex multipicity. H-2′ and H-6′ protons appear as a doublet at 7.57 ppm (J = 7.3 Hz), while H-3′ and H-5′ protons show up as a multiplet at 8.14 ppm [5]. The para proton H-4′ appears as a doublet at 7.66 ppm (J = 7.3 Hz) [5]. This pattern confirms the monosubstituted nature of the terminal phenyl ring.

The enone bridge protons provide crucial information about the geometric configuration. Two distinct doublets are observed for the olefinic protons: one at 7.73 ppm and another at 7.80 ppm, both with coupling constants of 15.5 Hz [5]. These large coupling constants unambiguously confirm the E configuration around the double bond, as Z isomers would exhibit significantly smaller coupling constants.

The methoxy group appears as a characteristic singlet at 3.83 ppm, integrating for three protons [5]. This signal position is typical for aromatic methoxy groups and confirms the para substitution pattern on the methoxyphenyl ring.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [11] [10]. The methoxy carbon resonates at 55.8 ppm [5], while aromatic carbons appear in two distinct regions: 116.1-128.1 ppm and 136.9-145.4 ppm [11]. The carbonyl carbon typically appears in the range of 170-194.6 ppm, characteristic of α,β-unsaturated ketones [12]. The enol tautomer, when present, shows C-α resonance at 90-92 ppm [11].

Infrared (IR) and Raman Spectral Features

Infrared spectroscopy of 4-Methoxychalcone reveals characteristic absorption bands that provide insights into its functional groups and molecular conformation [11] [13] [14]. The infrared spectrum exhibits distinct regions corresponding to different vibrational modes, allowing for comprehensive structural analysis.

The aromatic carbon-hydrogen stretching vibrations appear as two low-intensity bands in the range 3120-3080 cm⁻¹ (asymmetric) and 3060-3040 cm⁻¹ (symmetric) [11]. These bands are characteristic of aromatic systems and confirm the presence of the two phenyl rings in the molecular structure. The olefinic carbon-hydrogen stretching vibration of the enone bridge appears at 3030-3010 cm⁻¹ [11], providing evidence for the α,β-unsaturated ketone functionality.

The aromatic ring skeletal vibrations produce strong absorptions in the range 1610-1570 cm⁻¹ [11]. These bands are among the most intense in the spectrum and are diagnostic of aromatic systems. The in-plane carbon-hydrogen deformation of the olefinic group appears as a broad, weak band at 1460-1430 cm⁻¹ [11].

The carbonyl stretching region is particularly informative for chalcones. Two distinct carbonyl stretching modes are typically observed in the range 1600-1700 cm⁻¹, appearing as doublets [11]. These correspond to s-trans and s-cis conformers that coexist in solution. The s-trans conformer typically absorbs at lower frequency, while the s-cis conformer appears at higher frequency [11]. For free 4-Methoxychalcone, the carbonyl stretch appears at approximately 1640 cm⁻¹ [11].

When 4-Methoxychalcone forms coordination complexes with metals, the carbonyl stretching frequency shifts to 1620-1625 cm⁻¹ [11]. This 15-20 cm⁻¹ bathochromic shift indicates coordination of the carbonyl oxygen to the metal center and provides evidence for complex formation.

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared-inactive due to symmetry considerations [15]. The combination of infrared and Raman data allows for complete vibrational assignment and enhanced structural characterization.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-Methoxychalcone reveals characteristic fragmentation patterns that provide structural confirmation and insights into gas-phase ion chemistry [5] [16] [17]. Multiple ionization techniques have been employed to study the compound, including gas chromatography-mass spectrometry, electrospray ionization, and liquid chromatography-mass spectrometry.

Gas chromatography-mass spectrometry analysis shows the molecular ion peak at m/z 238, corresponding to the molecular weight of 4-Methoxychalcone [16]. The base peak appears at m/z 135 with 99.99% relative intensity [16], representing a major fragmentation pathway. Additional significant peaks are observed at m/z 161 (58% intensity), m/z 77 (82% intensity), and m/z 237 (46.50% intensity) [16].

The fragmentation pattern follows established pathways for chalcones. Loss of the phenyl group from either aromatic ring produces fragments that correspond to the major peaks observed [11] [17]. The m/z 77 peak corresponds to the phenyl cation (C₆H₅⁺), a common fragment in aromatic compounds [16]. The m/z 161 peak likely results from loss of the terminal phenyl group from the molecular ion.

Electrospray ionization mass spectrometry provides additional fragmentation information under different ionization conditions [16]. The primary fragment appears at m/z 130.918792 with 100% relative intensity [16]. Secondary fragmentation produces peaks at m/z 160.956417 (34.94% intensity), m/z 134.925459 (29.80% intensity), m/z 221.002273 (12.96% intensity), and m/z 224.007707 (5.72% intensity) [16].

Tandem mass spectrometry studies have revealed that the main fragmentation after low-energy collision-induced dissociation produces a signal at m/z 255, corresponding to loss of a methyl group from the methoxy domain [17]. This fragmentation pathway is characteristic of methoxy-substituted aromatic compounds and provides diagnostic information for structural identification.

Liquid chromatography-mass spectrometry analysis shows the base peak at m/z 103.0544 [16], with additional significant fragments at m/z 131.0489 (100% intensity) and the protonated molecular ion at m/z 239.106 (11.32% intensity) [16]. The fragmentation patterns are consistent across different ionization methods, confirming the structural assignments and providing confidence in the analytical results.

Computational Modeling

Density Functional Theory (DFT) Studies

Density functional theory calculations have provided comprehensive insights into the electronic structure, geometry, and properties of 4-Methoxychalcone [18] [19] [20] [6] [7]. These computational studies employ various exchange-correlation functionals and basis sets to achieve accurate descriptions of the molecular system.

Geometry optimization calculations using the B3LYP functional with 6-31+G(d,p) and 6-311G(d,p) basis sets have been extensively performed [19] [7]. The optimized molecular geometry shows excellent agreement with experimental X-ray crystallographic data, validating the computational methodology [21] [22]. Key structural parameters such as bond lengths, bond angles, and dihedral angles calculated by density functional theory closely match experimental values, with deviations typically less than 0.05 Å for bond lengths and 2-3° for angles [22].

The computed carbonyl bond length (C=O) is 1.227 Å, compared to the experimental value of 1.230 Å [21]. Other significant bond lengths show similar agreement: the C-N bond length is calculated as 1.507 Å versus 1.469 Å experimentally, and the N-O bond length is 1.278 Å computationally compared to 1.229 Å from X-ray data [21]. These minor discrepancies reflect the differences between gas-phase calculations and crystal environment effects.

Frontier molecular orbital analysis reveals important electronic properties of 4-Methoxychalcone [19] [6] [7]. The highest occupied molecular orbital (HOMO) energy is typically calculated around -4.83 to -5.99 eV, while the lowest unoccupied molecular orbital (LUMO) energy ranges from -1.73 to -2.33 eV [19] [7]. The HOMO-LUMO energy gap varies from 3.10 to 3.66 eV depending on the computational method and basis set employed [19] [7].

The molecular electrostatic potential surface calculations provide insights into reactive sites and intermolecular interactions [7] [21]. The oxygen atoms of the methoxy and carbonyl groups exhibit the highest negative potential, while hydrogen atoms show the highest positive potential [7]. This electrostatic distribution is crucial for understanding hydrogen bonding patterns and molecular recognition processes.

Global reactivity descriptors calculated from frontier molecular orbital energies include chemical hardness (1.55-1.83 eV), global softness (0.55 eV⁻¹), electronegativity (3.28-4.16 eV), and electrophilicity index (3.47-4.73 eV) [19] [7]. These parameters provide quantitative measures of chemical reactivity and stability.

Natural bond orbital analysis and Mulliken population analysis reveal charge distribution patterns within the molecule [7]. The most negative carbon atom carries a charge of approximately -0.213, while the most positive carbon atom has a charge around +0.316 [7]. All hydrogen atoms carry positive charges, consistent with their electropositive nature.

Molecular Dynamics Simulations

Molecular dynamics simulations of 4-Methoxychalcone have been employed to study dynamic behavior, conformational flexibility, and intermolecular interactions in various environments [23] [24]. These simulations provide time-dependent information that complements static density functional theory calculations and experimental observations.

Simulation protocols typically employ established force fields such as CHARMM36 or AMBER, with explicit solvation models using TIP3P water [23]. The systems are equilibrated through standard procedures including energy minimization, gradual heating, and density equilibration before production runs of 100-200 nanoseconds [23].

Root mean square deviation analysis during molecular dynamics simulations indicates good structural stability of 4-Methoxychalcone in solution [23]. The average root mean square deviation values remain below 3.5 Å throughout the simulation, suggesting that the molecule maintains its overall structural integrity while allowing for thermal fluctuations [23]. The system typically reaches equilibrium after 60 nanoseconds of simulation time [23].

Root mean square fluctuation analysis reveals the flexibility patterns within the molecule [23]. The aromatic rings show relatively low fluctuations, indicating rigid behavior, while the methoxy group and enone bridge exhibit higher flexibility. This differential flexibility has implications for molecular recognition and binding processes.

The radius of gyration measurements indicate compact molecular conformations with values fluctuating around 24.4 Å [23]. This parameter provides insights into the overall molecular dimensions and shape changes during the simulation. The relatively stable radius of gyration values suggest maintained structural compactness.

Solvent-accessible surface area calculations provide information about molecular exposure to the solvent environment [23]. Changes in solvent-accessible surface area during simulations can indicate conformational transitions or intermolecular association processes.

Hydrogen bonding analysis reveals the formation and breaking of intramolecular and intermolecular hydrogen bonds during the simulation [23]. The methoxy oxygen and carbonyl oxygen serve as hydrogen bond acceptors, while aromatic hydrogens can participate as weak donors. These interactions influence molecular stability and aggregation behavior.

Conformational analysis during molecular dynamics reveals the populations of different rotameric states around flexible bonds [23]. The methoxy group rotation and the relative orientations of the aromatic rings are particular points of interest. The simulations provide statistical information about preferred conformations and energy barriers for rotation.

The molecular dynamics simulations have also been used to study protein-ligand interactions when 4-Methoxychalcone binds to biological targets [23] [25]. These studies reveal binding stability, residence times, and conformational changes upon complex formation. Root mean square deviation analysis of protein-ligand complexes shows maintained binding interactions over extended simulation periods.

Time-dependent density functional theory calculations performed on snapshots from molecular dynamics trajectories provide insights into electronic property fluctuations [7]. These calculations reveal how environmental effects and conformational changes influence optical properties and electronic transitions.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

238.099379685 g/mol

Monoisotopic Mass

238.099379685 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

959-33-1

Wikipedia

4-methoxychalcone

Dates

Last modified: 08-15-2023

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